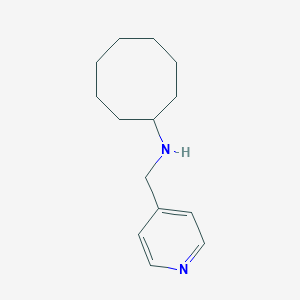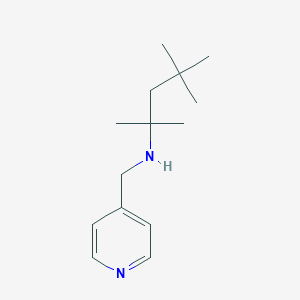![molecular formula C19H28N2 B499443 N-[4-(dimethylamino)benzyl]adamantan-1-amine CAS No. 289713-75-3](/img/structure/B499443.png)
N-[4-(dimethylamino)benzyl]adamantan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[4-(dimethylamino)benzyl]adamantan-1-amine” is a chemical compound with the molecular formula C19H28N2 and a molecular weight of 284.44 . It is used for proteomics research .
Synthesis Analysis
The synthesis of adamantane derivatives, such as “N-[4-(dimethylamino)benzyl]adamantan-1-amine”, involves various methods. One of the promising lines of research in adamantane chemistry involves double-bonded adamantane derivatives due to their high reactivity. These compounds offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Molecular Structure Analysis
The molecular structure of “N-[4-(dimethylamino)benzyl]adamantan-1-amine” is based on the adamantane core, which is a highly symmetrical molecule derived from a cubic polyhedron. The molecule has a molecular formula of C19H28N2 .Chemical Reactions Analysis
The chemical reactions involving “N-[4-(dimethylamino)benzyl]adamantan-1-amine” are carried out in sulfuric acid media. A number of new cage aminoamides have been synthesized by reactions of N-(1-adamantyl)-2-chloroacet-amide with nitrogen-containing nucleophiles .Physical And Chemical Properties Analysis
“N-[4-(dimethylamino)benzyl]adamantan-1-amine” has a molecular weight of 284.44 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the available literature.Aplicaciones Científicas De Investigación
Benzyl Substituted Phenethylamines
N-benzyl substituted phenethylamines, which include substances similar to N-[4-(dimethylamino)benzyl]adamantan-1-amine, are significant in the current drug abuse market. These compounds, such as 25C-NBOMe (N-benzyl derivative of the psychedelic chloro-substituted dimethoxy-phenethylamine), are known for their high potency. The available literature presents comprehensive details on the chemistry, pharmacology, toxicology, and legislative status of these substances. As designer drugs, these compounds are subject to increased attention due to their potential for abuse and associated health risks (Nikolaou et al., 2016).
L-Proline Catalysis in Organic Chemistry
L-Proline, a natural amino acid, is a bifunctional organo-catalyst that has shown significant applications in various asymmetric syntheses in organic chemistry. These applications include well-known reactions such as Aldol condensation, Mannich reaction, and Michael Addition. L-Proline's role as a 'Green catalyst' in the synthesis of heterocyclic skeletons like coumarin, spiro-oxindoles, and benzothiazoles has been acknowledged. Its wide-ranging applications in organic chemistry underline the potential versatility of similar compounds, potentially including N-[4-(dimethylamino)benzyl]adamantan-1-amine, in catalysis and synthesis (Thorat et al., 2022).
NBOMe Hallucinogens
NBOMes, N-2-methoxy-benzyl substituted 2C class of hallucinogens, have been a subject of significant research due to their high potency and popularity in the drug market. These compounds act as potent agonists of the 5-HT2A receptor, leading to several severe intoxications and fatalities. The increased use of these substances raises public health concerns, and their ease of synthesis suggests that their recreational use might become more widespread. The research on NBOMes is crucial in understanding the pharmacological and toxicological profiles of similar compounds, including N-[4-(dimethylamino)benzyl]adamantan-1-amine (Kyriakou et al., 2015).
NBOMe and Serotonin Syndrome
The use of new psychoactive substances (NPS) like NBOMes has been linked to Serotonin Syndrome (SS), a potentially life-threatening condition resulting from over-activation of the serotoninergic system. The study systematically reviews the association between SS and NPS intake, highlighting the risks of these substances. The findings underline the importance of awareness among clinicians and the public about the potential risks associated with NPS, including compounds similar to N-[4-(dimethylamino)benzyl]adamantan-1-amine (Schifano et al., 2021).
Propiedades
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]adamantan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2/c1-21(2)18-5-3-14(4-6-18)13-20-19-10-15-7-16(11-19)9-17(8-15)12-19/h3-6,15-17,20H,7-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTHUTYBUOIBKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNC23CC4CC(C2)CC(C4)C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dimethylamino)benzyl]adamantan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(benzyloxy)benzyl]-N-(2-furylmethyl)amine](/img/structure/B499361.png)
![N-[3-methoxy-4-(thiophen-2-ylmethoxy)benzyl]cyclopropanamine](/img/structure/B499364.png)
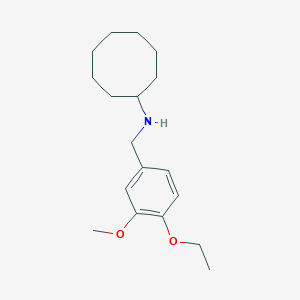
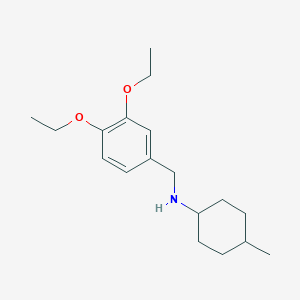
![1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B499367.png)
![N-[4-(allyloxy)-3-methoxybenzyl]-N-(2-furylmethyl)amine](/img/structure/B499369.png)
![1-(furan-2-yl)-N-[(2-methoxynaphthalen-1-yl)methyl]methanamine](/img/structure/B499370.png)
![N-cyclopropyl-N-[4-(2-thienylmethoxy)benzyl]amine](/img/structure/B499371.png)
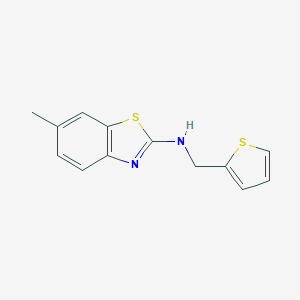
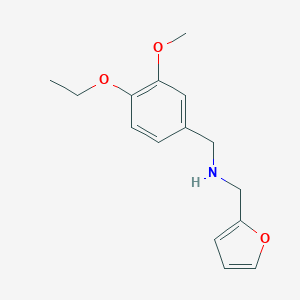
![1-(furan-2-yl)-N-[4-(prop-2-en-1-yloxy)benzyl]methanamine](/img/structure/B499376.png)
![4-amino-N-{2-[(furan-2-ylmethyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B499377.png)
